molecular formula C16H29NO B12621397 N-Cyclohexyl-N-propylcyclohexanecarboxamide CAS No. 917593-12-5

N-Cyclohexyl-N-propylcyclohexanecarboxamide

Cat. No.: B12621397
CAS No.: 917593-12-5
M. Wt: 251.41 g/mol
InChI Key: NLQJCQZFPMQEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-propylcyclohexanecarboxamide is an organic compound with the molecular formula C16H29NO It is a member of the amide family, characterized by the presence of a carboxamide group attached to a cyclohexyl and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-propylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine and propylamine. The reaction is usually carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using high-pressure reactors. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-Cyclohexyl-N-propylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylcyclohexanecarboxamide: Similar in structure but lacks the propyl group.

    N-Cyclohexyl-N-methylcyclohexanecarboxamide: Contains a methyl group instead of a propyl group.

Uniqueness

N-Cyclohexyl-N-propylcyclohexanecarboxamide is unique due to the presence of both cyclohexyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

917593-12-5

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

N-cyclohexyl-N-propylcyclohexanecarboxamide

InChI

InChI=1S/C16H29NO/c1-2-13-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h14-15H,2-13H2,1H3

InChI Key

NLQJCQZFPMQEKW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCCCC1)C(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.